molecular formula C14H11Cl2FN2O2 B1385098 N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 1020056-37-4

N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No. B1385098
CAS RN: 1020056-37-4
M. Wt: 329.2 g/mol
InChI Key: ZPGVVEWPUIQCGH-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide (NFDCA) is an important chemical compound used in synthesis and scientific research. It is a white crystalline solid with a molecular weight of 441.17 g/mol and a melting point of 140-142 °C. NFDCA is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. NFDCA is also used in the synthesis of drugs, insecticides, and other organic compounds.

Scientific Research Applications

Pesticide Potential

Research by Olszewska, Pikus, and Tarasiuk (2008) has characterized derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which includes compounds structurally similar to N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide. These compounds have been identified as potential pesticides, suggesting a possible application for this compound in pest control. This is supported by experimental data including X-ray powder diffraction and peak positions (Olszewska et al., 2008).

Anti-inflammatory Activity

Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and found them to have significant anti-inflammatory activity. This suggests that similar structures, including this compound, may also possess anti-inflammatory properties (Sunder & Maleraju, 2013).

Antimicrobial Properties

Parikh and Joshi (2014) conducted a study on derivatives of 2-mercapto-5-phenyl-1,3,4-oxadiazole and phenyl acetamide, which included structures similar to this compound. They found that these compounds had significant antimicrobial properties, suggesting a potential application of this compound in antimicrobial treatments (Parikh & Joshi, 2014).

Anticancer Potential

Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and conducted an in silico study to assess its anticancer activity, particularly targeting the VEGFr receptor. The structural similarity to this compound suggests potential research interest in its application as an anticancer agent (Sharma et al., 2018).

Herbicidal Activity

Wu et al. (2011) explored the herbicidal activities of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides, which are structurally related to this compound. Their findings indicate potential herbicidal applications for similar compounds (Wu et al., 2011).

Pharmaceutical Applications

Bernard et al. (1986) examined the hydrolysis, isomerisation, and cyclisation of compounds including 2-{[(2-amino-5-chlorophenyl)phenylmethylene]amino}acetamide, which shares structural elements with this compound. This study could inform the stability and metabolic pathways of similar compounds in pharmaceutical applications (Bernard et al., 1986).

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2FN2O2/c15-8-1-4-13(10(16)5-8)21-7-14(20)19-12-6-9(18)2-3-11(12)17/h1-6H,7,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGVVEWPUIQCGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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